1-isopropyl-N~3~-propyl-1H-pyrazole-3,4-diamine
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Overview
Description
1-Isopropyl-N~3~-propyl-1H-pyrazole-3,4-diamine is a chemical compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-N~3~-propyl-1H-pyrazole-3,4-diamine typically involves the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . This one-pot, three-component procedure is efficient and yields the desired pyrazole derivative under mild conditions with wide group tolerance.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-N~3~-propyl-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-Isopropyl-N~3~-propyl-1H-pyrazole-3,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-isopropyl-N~3~-propyl-1H-pyrazole-3,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid: Another pyrazole derivative with similar structural features.
3,5-Dimethylpyrazole: A pyrazole compound with different substituents but similar reactivity.
1H-Pyrazolo[3,4-b]pyridine derivatives: Compounds with a fused pyrazole-pyridine ring system.
Uniqueness: 1-Isopropyl-N~3~-propyl-1H-pyrazole-3,4-diamine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its isopropyl and propyl groups influence its reactivity and interactions with molecular targets, making it a valuable compound for various research applications.
Properties
CAS No. |
1431965-06-8 |
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Molecular Formula |
C9H19ClN4 |
Molecular Weight |
218.73 g/mol |
IUPAC Name |
1-propan-2-yl-3-N-propylpyrazole-3,4-diamine;hydrochloride |
InChI |
InChI=1S/C9H18N4.ClH/c1-4-5-11-9-8(10)6-13(12-9)7(2)3;/h6-7H,4-5,10H2,1-3H3,(H,11,12);1H |
InChI Key |
HGPOTVWWJLPPEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NN(C=C1N)C(C)C.Cl |
Origin of Product |
United States |
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